molecular formula C9H6F3NO2S B12888483 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole

2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12888483
M. Wt: 249.21 g/mol
InChI Key: LHCNCQGZBYMTBO-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazoles, including 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole, typically involves the cyclization of 2-aminophenols with various reagents. One common method is the reaction of 2-aminophenols with aldehydes in the presence of catalysts like samarium triflate under mild conditions . Another approach involves the cyclization of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and copper(I) iodide .

Industrial Production Methods: Industrial production methods for benzoxazoles often focus on optimizing yield and reducing environmental impact. Green chemistry approaches, such as using reusable acid catalysts in aqueous media, are gaining popularity .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoxazole ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

    Benzoxazole: The parent compound, lacking the methylthio and trifluoromethoxy groups.

    2-Methylbenzoxazole: Similar structure but with a methyl group instead of a methylthio group.

    6-Trifluoromethoxybenzoxazole: Similar structure but without the methylthio group.

Uniqueness: 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both the methylthio and trifluoromethoxy groups. These substituents confer distinct chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets .

Properties

Molecular Formula

C9H6F3NO2S

Molecular Weight

249.21 g/mol

IUPAC Name

2-methylsulfanyl-6-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H6F3NO2S/c1-16-8-13-6-3-2-5(4-7(6)14-8)15-9(10,11)12/h2-4H,1H3

InChI Key

LHCNCQGZBYMTBO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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